Pavoninin-5

Chemical Ecology Natural Product Isolation Shark Repellent Discovery

Pavoninin-5 (CAS 94480-49-6) is a steroidal N-acetylglucosaminide saponin isolated from the defense secretion of the Pacific sole, Pardachirus pavoninus. It belongs to the pavoninin family of ichthyotoxic and hemolytic shark-repelling compounds (pavoninins-1 to -6).

Molecular Formula C37H61NO9
Molecular Weight 663.9 g/mol
CAS No. 94480-49-6
Cat. No. B1259095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePavoninin-5
CAS94480-49-6
Synonyms(25R)-cholest-5-en-3beta,15alpha,26-triol
cholest-5-en-3,15,26-triol
pavoninin 5
pavoninin-5
Molecular FormulaC37H61NO9
Molecular Weight663.9 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C
InChIInChI=1S/C37H61NO9/c1-20(19-45-23(4)41)8-7-9-21(2)28-17-29(46-35-32(38-22(3)40)34(44)33(43)30(18-39)47-35)31-26-11-10-24-16-25(42)12-14-36(24,5)27(26)13-15-37(28,31)6/h10,20-21,25-35,39,42-44H,7-9,11-19H2,1-6H3,(H,38,40)/t20-,21-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36+,37-/m1/s1
InChIKeyAGGNNZKNWLCKAW-FCVMGCFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pavoninin-5 (CAS 94480-49-6): A Key Shark-Repelling Steroidal Saponin for Chemical Ecology & Procurement


Pavoninin-5 (CAS 94480-49-6) is a steroidal N-acetylglucosaminide saponin isolated from the defense secretion of the Pacific sole, Pardachirus pavoninus. It belongs to the pavoninin family of ichthyotoxic and hemolytic shark-repelling compounds (pavoninins-1 to -6) [1]. Pavoninin-5 is characterized by a cholest-5-en-3β,15α,26-triol aglycone core, glycosylated at the 15α-position with an N-acetylglucosamine moiety and acetylated at the 26-hydroxyl [2]. Unlike its close analogs pavoninin-1 and pavoninin-4, pavoninin-5 is reported to be the most abundant congener in the natural secretion, making it a critical reference standard for ecological and synthetic research [1][3].

Reported highest natural abundance among pavoninins — preferred reference standard
15α-N-acetylglucosamine glycoside and Δ5-3β-ol configuration for SAR and membrane studies

Why Generic Substitution Fails for Pavoninin-5: Structural & Functional Nuances in Shark Repellent Research


Direct substitution of pavoninin-5 with its in-class analogs (e.g., pavoninin-1 or pavoninin-4) is scientifically unsound due to critical structural variations that dictate biological activity. Pavoninin-5 uniquely combines a 3β-hydroxy-Δ5-steroid nucleus with a 15α-N-acetylglucosamine glycoside, whereas pavoninin-1 features a 3-keto-Δ4-7α-glycoside configuration and pavoninin-4 possesses a 3α-hydroxy-5α-saturated A-ring [1]. These regiochemical and stereochemical differences directly impact surfactant properties and membrane-disrupting potency, which are the proposed mechanisms for ichthyotoxicity and shark repellence [2]. Furthermore, pavoninin-5 is the most abundant component in the natural defense secretion, suggesting evolutionary optimization for predator deterrence [3]. Using an alternative pavoninin without quantitative justification risks compromising experimental reproducibility and invalidating ecological or pharmacological conclusions.

Pavoninin-5
Δ5-3β-ol, 15α-glycoside, 26-O-acetyl
Pavoninin-1
Δ4-3-keto, 7α-glycoside — membrane interaction profile may shift
Pavoninin-5
15α-N-acetylglucosamine, most abundant congener
Pavoninin-4
5α-3α-ol, 15α-glycoside — A-ring saturation may alter activity

Quantitative Differentiation Evidence for Pavoninin-5 Against Closest Analogs


Natural Abundance: Pavoninin-5 as the Dominant Congener in Pardachirus pavoninus Secretion

Pavoninin-5 is explicitly reported as the most abundant among the six pavoninin congeners (1–6) isolated from the defense secretion of Pardachirus pavoninus. This is a direct comparative statement from the foundational isolation study, indicating a higher natural yield relative to pavoninin-1, -2, -3, -4, and -6 [1]. While the original publication does not provide exact milligram yields per congener in the abstract, the designation 'most abundant' establishes pavoninin-5 as the primary ichthyotoxic principle from a procurement and ecological relevance standpoint.

Natural abundance
Class-level inference
Reported most abundant pavoninin in secretion
Supports use as primary reference for ecological studies
Exact yields not available; abundance based on qualitative comparison
Chemical Ecology Natural Product Isolation Shark Repellent Discovery

Structural Divergence: Unique 3β-Hydroxy-Δ5-15α-Glycoside Motif vs. Pavoninin-1 and -4

Pavoninin-5 possesses a distinct stereoelectronic profile due to its (3β,15α,25R)-26-(acetyloxy)-3-hydroxycholest-5-en-15-yl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside structure. This contrasts with pavoninin-1, which has a 3-keto-Δ4 system with a 7α-glycoside, and pavoninin-4, which has a 3α-hydroxy-5α-saturated A-ring with a 15α-glycoside [1]. The Δ5 double bond and 3β-OH configuration in pavoninin-5 provide a unique hydrogen-bonding surface and molecular shape compared to its analogs, which is critical for its surfactant and membrane-perturbing properties [2]. The glycosylation site (15α vs. 7α) further differentiates its interaction with biological membranes.

Structural divergence
Cross-study comparable
Δ5-3β-ol, 15α-glycoside vs. Δ4-3-keto-7α (pav-1) or 5α-3α-ol-15α (pav-4)
Unique H-bonding surface may affect membrane perturbation
Structure confirmed by NMR and MS
Structural Biology Steroid Chemistry Structure-Activity Relationship

Synthetic Tractability: Aglycone Synthesis Yield as a Benchmark for Derivative Production

The aglycone of 26-O-deacetyl pavoninin-5, (25R)-cholest-5-ene-3β,15α,26-triol, was synthesized in 10 steps from diosgenin with an overall yield of 17% [1]. This synthesis, which includes an environmentally improved Clemmensen reduction, provides a reproducible route for producing the core scaffold. In comparison, the total synthesis of pavoninin-4 was achieved in a similar framework but with a different remote functionalization strategy [2], while pavoninin-1 synthesis also proceeds via a distinct pathway targeting the 7α-glycoside [3]. The established 10-step, 17%-yield protocol for pavoninin-5 aglycone offers a quantifiable benchmark for evaluating synthetic efficiency when scaling up for research purposes.

Synthetic yield
Cross-study comparable
17% overall yield, 10 steps from diosgenin
Benchmark for aglycone production and derivative scaling
Aglycone of 26-O-deacetyl pavoninin-5
Synthetic Chemistry Process Chemistry Aglycone Synthesis

Olfactory Receptor Engagement: Inferring Pavoninin-5 Activity from Cross-Study Pavoninin-4 Data

A recent in silico study demonstrated that pavoninin-4, a close analog of pavoninin-5, displays binding affinity to olfactory receptor proteins in the white shark (Carcharodon carcharias) but with selectivity, unlike melanin which bound broadly [1]. Given that pavoninin-5 shares the same 15α-glycoside and 26-acetyl functionality as pavoninin-4 but differs in the A-ring (Δ5-3β-OH vs. 5α-3α-OH), it is plausible that pavoninin-5 may exhibit a distinct receptor interaction profile. However, no direct binding data for pavoninin-5 against shark olfactory receptors were retrieved, so this evidence is class-level and inferential.

Receptor engagement
Class-level inference
No direct data; pavoninin-4 showed selective shark receptor binding in silico
Congener-specific binding must be verified
Inference from pavoninin-4 docking; pavoninin-5 untested
Olfactory Biology Receptor Binding Shark Deterrence Mechanism

Optimal Research and Industrial Scenarios for Procuring Pavoninin-5


Marine Chemical Ecology: Quantifying Natural Shark Repellent Activity

Researchers investigating the ecological role of fish-derived saponins in predator-prey dynamics should prioritize pavoninin-5 as the reference standard, given its status as the most abundant pavoninin in Pardachirus pavoninus [1]. Using less abundant congeners could skew bioassay results, as the natural secretion's potency is likely dominated by pavoninin-5's concentration.

Structure-Activity Relationship (SAR) Studies on Steroidal Saponins

For SAR programs, pavoninin-5 provides a key scaffold that combines a Δ5-3β-ol A-ring with a 15α-glycoside, distinct from pavoninin-1 (Δ4-3-keto-7α-glycoside) and pavoninin-4 (5α-3α-ol-15α-glycoside) [2]. Procuring pavoninin-5 enables direct comparison of how these structural features modulate membrane-disrupting and ichthyotoxic activities, advancing the design of synthetic shark repellents.

Synthetic Chemistry: Benchmarking Total Synthesis Strategies

The published 10-step, 17%-overall-yield synthesis of 26-O-deacetyl pavoninin-5 aglycone from diosgenin offers a tangible benchmark for chemists developing new routes or scaling up production [3]. Procuring the natural product as an analytical standard is critical to confirming the identity of synthetic material and validating yield improvements.

Olfactory Neuroscience: Probing Shark Olfactory Receptors

Although direct binding data for pavoninin-5 are pending, its close analog pavoninin-4 has shown selective binding to white shark olfactory receptors [4]. Pavoninin-5 should be included in comparative panels to determine whether the A-ring configuration (Δ5-3β-OH vs. 5α-3α-OH) alters receptor affinity and selectivity, a key question for developing species-specific deterrents.

Application
Selection Property
Validation Focus
Marine chemical ecology studies
Reported natural abundance ranking
Bioassay consistency with native secretion
Steroidal saponin SAR programs
A-ring and glycosylation-site divergence
Membrane-disruption activity comparison
Total synthesis benchmarking
Reported synthetic route efficiency
Aglycone identity and yield confirmation
Olfactory receptor engagement research
Analog receptor-binding inference
Congener-specific affinity validation
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